2,3-dimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
2,3-dimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C20H17F3N4O4S2 and its molecular weight is 498.5. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Characterization
Thiadiazole derivatives, such as those mentioned in the studies, are synthesized and characterized using various spectral studies including IR, 1H NMR, and 13C NMR, and their structure confirmed by single crystal X-ray diffraction methods. These compounds exhibit significant intermolecular hydrogen bonds, which contribute to their stability and potential biological activities (Subbulakshmi N. Karanth et al., 2019)(Karanth et al., 2019).
Biological Activities
Several studies highlight the antimicrobial, antifungal, and antioxidant activities of thiadiazole derivatives. For example, compounds synthesized from thiadiazole have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential as antimicrobial and antifungal agents (I. Sych et al., 2019)(Sych et al., 2019). Another study focusing on benzothiazole derivatives containing sulfonamide groups revealed their potential for antimicrobial and anticancer activities, underscoring the versatile biological applications of these compounds (V. Jagtap et al., 2010)(Jagtap et al., 2010).
Photovoltaic and Electronic Applications
Research into the morphology control of polycarbazole-based heterojunction solar cells indicates the broader application of these compounds beyond biological activities. Adjusting the polymer-solvent interaction leads to improved photovoltaic performance, suggesting potential use in energy-related applications (T. Chu et al., 2011)(Chu et al., 2011).
Inhibition of Human Carbonic Anhydrase Isoforms
Acridine-acetazolamide conjugates, which include thiadiazole structures, inhibit carbonic anhydrases, important for various physiological functions. This inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Ramazan Ulus et al., 2016)(Ulus et al., 2016).
Synthesis and Chemical Transformations
The literature also describes the synthesis of thiadiazolobenzamide and its complexes, highlighting the diverse chemical transformations and potential for generating novel compounds with varied applications (F. Adhami et al., 2012)(Adhami et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of benzamides and benzimidazoles . This could include testing its activity against various biological targets, or modifying its structure to enhance its activity or reduce potential side effects.
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S2/c1-30-14-9-5-6-11(16(14)31-2)17(29)25-18-26-27-19(33-18)32-10-15(28)24-13-8-4-3-7-12(13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLXRFUXSBMJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.